ouabain

説明

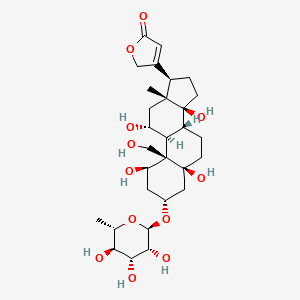

Structure

2D Structure

特性

IUPAC Name |

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXVESGRSUGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859515 | |

| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in water, Very soluble in alcohol | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Plates (+9 water molecules) | |

CAS No. |

630-60-4 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ouabain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 °F (EPA, 1998), 200 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Interactions and Receptor Dynamics of Ouabain

Ouabain Binding to Na+/K+-ATPase

The primary mechanism of this compound action involves its high-affinity binding to the Na+/K+-ATPase. This binding event inhibits the enzyme's ability to transport sodium ions out of and potassium ions into the cell, thereby disrupting transmembrane ion gradients proteopedia.orgresearchgate.nettandfonline.com. This compound accesses and binds to a site located on the extracellular side of the alpha subunit of the Na+/K+-ATPase frontiersin.orgresearchgate.netresearchgate.netnih.gov. This interaction is known to prevent the conformational changes in the enzyme that are essential for its proper functioning in ion transport proteopedia.orgscilit.com.

Isoform Specificity and Subunit Affinity

The Na+/K+-ATPase enzyme is composed of catalytic alpha (α) and glycosylated beta (β) subunits, with four known alpha isoforms (α1, α2, α3, α4) and three beta isoforms (β1, β2, β3) in mammals cdnsciencepub.comphysiology.orgplos.org. The alpha subunit is primarily responsible for the enzymatic and transport properties, as well as the binding of cardiotonic steroids like this compound researchgate.netimrpress.com. Different alpha isoforms exhibit varying sensitivities and affinities for this compound, contributing to tissue-specific responses researchgate.netcdnsciencepub.comphysiology.orgnih.govphysiology.org.

Conformational Dynamics of Na+/K+-ATPase upon this compound Binding

The binding of this compound to the Na+/K+-ATPase is not merely a static interaction; it actively induces conformational changes within the enzyme researchgate.netscilit.com. This binding event is understood to stabilize the enzyme in a specific outward-facing, phosphorylated state, often referred to as the E2P conformation pnas.org. This compound is known to bind preferentially to the E2 state or E2P-like states of the pump cycle nih.govimrpress.compnas.org.

Structural studies, including crystal structures, have revealed that this compound becomes trapped within the external ion permeation pathway of the Na+/K+-ATPase in its bound state nih.govnih.gov. The binding pocket itself is formed by several transmembrane segments of the alpha subunit, specifically αM1 through αM6 pnas.org. The conformational rearrangements triggered by this compound binding are primarily observed within the alpha subunit, with notable changes occurring at the extracellular ends of transmembrane segments αM1-M4 nih.gov. Beyond simply inhibiting ion transport, this compound binding can also initiate various intracellular signaling cascades, indicating that the conformational changes extend to facilitate interactions with other cellular proteins and pathways frontiersin.orgresearchgate.nettandfonline.comnih.govmolbiolcell.org.

Kinetic Analyses of this compound-Na+/K+-ATPase Interactions

Kinetic studies provide quantitative insights into the dynamic interaction between this compound and the Na+/K+-ATPase, focusing on the rates of association and dissociation nih.govresearchgate.net. These analyses have demonstrated that the affinity of the Na+/K+-ATPase for this compound is significantly influenced by the presence of potassium ions nih.gov. An increase in extracellular potassium concentration leads to a higher dissociation constant (Kd), indicating a reduced affinity of the enzyme for this compound core.ac.uk. Conversely, increasing extracellular sodium concentration has been shown to increase the equilibrium binding constant (KA), thereby increasing the affinity for this compound .

These alterations in affinity are primarily attributed to changes in the association rate constant (k+1), while the dissociation rate constant (k-1) appears to be less affected by variations in sodium or potassium concentrations . Studies using cultured chick heart cells have characterized the binding kinetics, showing a single class of binding sites with specific association and dissociation rate constants and Kd values that are dependent on potassium concentration core.ac.ukphysiology.org. It has also been suggested that dissociation rate constants determined by different methodologies may yield varying results nih.gov. Real-time assays, such as those based on pNPPase activity, have been developed to facilitate the determination of these kinetic constants researchgate.net. Furthermore, some research suggests the potential existence of two this compound binding sites along the ion permeation pathway with differing affinities, with a high-affinity site located deeper within the protein structure nih.gov.

Interactive Table 1: Representative Kinetic Parameters of this compound Binding to Na+/K+-ATPase

| Parameter | Value (Chick Heart Cells, 0.5 mM K+) physiology.org | Value (Chick Heart Cells, 5.4 mM K+) physiology.org | Value (Turkey Erythrocytes, 150 mM Na+) |

| Association Rate Constant (k+1) | 3.4 x 10⁴ M⁻¹s⁻¹ | Not specified | Not specified |

| Dissociation Rate Constant (k-1) | 0.0095 s⁻¹ | Not specified | Not specified |

| Dissociation Constant (Kd) | 0.43 µM | 6.6 µM (apparent) | 0.13 µM (calculated from k+1/k-1) |

Note: Values may vary depending on species, tissue, and experimental conditions.

Exploration of Non-Na+/K+-ATPase this compound Receptors

While the Na+/K+-ATPase is widely recognized as the primary receptor for cardiotonic steroids like this compound, the possibility of other cellular receptors has been a subject of ongoing investigation frontiersin.orgahajournals.orgnih.gov. Some studies have proposed that certain effects of this compound may occur independently of its inhibitory action on the Na+/K+-ATPase ahajournals.org.

Characterization of Novel Binding Sites

Research, particularly in bovine adrenocortical cells and membranes, has provided evidence for the existence of novel high-affinity this compound binding sites that are distinct from the classical Na+/K+-ATPase ahajournals.orgnih.govresearchgate.net. These sites have been characterized as saturable and specific for this compound, exhibiting a high affinity with reported Kd values typically below 50 nmol/L, around 15 nmol/L ahajournals.orgnih.gov.

These novel binding sites are present at a lower density compared to the more abundant Na+/K+-ATPase sites ahajournals.orgnih.gov. Kinetic analyses of dissociation have shown that this compound dissociates from these novel sites with distinct half-lives compared to its dissociation from the Na+/K+-ATPase ahajournals.orgnih.gov. The tissue distribution of these novel sites appears to be restricted, as they were not detected in membranes from skeletal muscle or liver ahajournals.orgnih.gov. Photoaffinity labeling studies in adrenocortical membranes have identified specific polypeptides with apparent molecular weights of 143, 113, and 65 kDa that are associated with these novel this compound binding sites ahajournals.org. It is hypothesized that these distinct receptors may play a role in the regulation or secretion of endogenous this compound ahajournals.orgresearchgate.net. Additionally, studies in insects, such as Rhodnius, have suggested the development of a new population of this compound-binding sites in follicle cells during vitellogenesis that are sensitive to juvenile hormone and distinct from those in brain microsomes cdnsciencepub.com.

Interactive Table 2: Characteristics of Novel this compound Binding Sites in Bovine Adrenal Cortex ahajournals.orgnih.gov

| Characteristic | Value/Description |

| Affinity (Kd) | < 50 nmol/L (approx. 15 nmol/L) |

| Density (Bmax) | Low (approx. 0.23 pmol/mg) |

| Tissue Specificity | Detected in Adrenal Cortex |

| Detected in Skeletal Muscle/Liver | No |

| Associated Polypeptides (kDa) | 143, 113, 65 |

Ligand Specificity and Competitive Binding Studies

Competitive binding assays are a standard method for characterizing the specificity and affinity of this compound binding sites. These studies typically involve the use of radiolabeled this compound, such as [3H]-ouabain, and assessing its displacement by increasing concentrations of unlabeled this compound or other potential ligands nih.govcore.ac.ukphysiology.orgahajournals.orgkarger.com.

Other cardiotonic steroids, including digoxin, digitoxin, and hellebrin, are known to bind to the Na+/K+-ATPase, often with varying affinities depending on the specific alpha isoform d-nb.infophysiology.org. Competitive binding experiments can determine the relative affinity of these related compounds for the this compound binding site on the Na+/K+-ATPase. Studies have also investigated whether structurally unrelated compounds can compete with this compound binding. For instance, chelerythrine, a protein kinase C inhibitor, was found to influence this compound binding to purified Na+/K+-ATPase at high concentrations, although its interaction did not fit a simple competitive binding model karger.com. Regarding the novel high-affinity sites identified in adrenocortical cells, studies have shown that their binding of this compound is stimulated by high concentrations of KCl but is not affected by the steroid hormones aldosterone (B195564) or cortisol ahajournals.orgnih.gov.

Cellular Signal Transduction Mechanisms Elicited by Ouabain

Ouabain-Mediated Activation of Protein Kinase Cascades

Binding of this compound to the Na+/K+-ATPase triggers the activation of several protein kinase pathways. frontiersin.orgutoledo.eduoup.com This activation is a key component of the non-canonical, signaling function of the Na+/K+-ATPase. frontiersin.orgmdpi.comutoledo.edu

Src Kinase Activation and Downstream Effects

A critical early event in this compound-mediated signaling is the activation of Src kinase, a non-receptor tyrosine kinase. utoledo.edufrontiersin.orgutoledo.edunih.govnih.govresearchgate.net this compound binding to the Na+/K+-ATPase is shown to lead to Src kinase auto-phosphorylation, indicating its activation. frontiersin.orgresearchgate.net This activation appears to involve the disruption of the interaction between the Na+/K+-ATPase and Src, freeing the kinase domain of Src. mdpi.comnih.gov Src activation is essential for many downstream signaling events initiated by this compound. utoledo.edu Inhibition of Src has been shown to block several this compound-activated signaling pathways. utoledo.edu

Research findings related to Src kinase activation by this compound:

| Cell Type | This compound Concentration | Observed Effect on Src Kinase | Reference |

| Cardiac myocytes | Nontoxic concentrations | Stimulated Src kinase activity, translocation, and association with EGFR | utoledo.eduphysiology.org |

| A7r5 cells | 100 µM | Stimulated Src kinase activity | utoledo.edu |

| LLC-PK1 cells | 1 µM | Activated Src, regulated interaction with Na+/K+-ATPase α1 subunit | nih.govresearchgate.net |

| Renal epithelial cells | Low doses | Stimulated activation of tyrosine kinase c-Src | mdpi.com |

| Arterial smooth muscle cells | Prolonged treatment | Upregulated pY418-Src (activated form) | nih.gov |

| Human ADPKD cells | Physiological concentrations | Required for this compound-stimulated proliferation | nih.gov |

| Human retinal cells | Physiological concentrations | Activation of Src pathway | mdpi.com |

Src kinase activation by this compound leads to the tyrosine phosphorylation of various effector proteins, contributing to the assembly of different signaling modules. utoledo.edunih.gov

Epidermal Growth Factor Receptor (EGFR) Transactivation

Src kinase activation by this compound is closely linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR). utoledo.eduplos.orgutoledo.edunih.govresearchgate.netnih.govendocrine-abstracts.orgtandfonline.com This process involves Src-mediated phosphorylation of EGFR, which then provides docking sites for adaptor proteins and initiates downstream signaling cascades, including the Ras/MAPK pathway. utoledo.eduutoledo.edunih.gov Transactivation of EGFR appears to be a common feature of the Na+/K+-ATPase signal-transducing function. utoledo.edu

Studies highlighting EGFR transactivation by this compound:

| Cell Type | This compound Concentration | Observed Effect on EGFR | Reference |

| Cardiac myocytes | Nontoxic concentrations | Increased tyrosine phosphorylation of EGFR | utoledo.eduphysiology.org |

| A7r5 cells | Not specified | Increased tyrosine phosphorylation of EGFR | researchgate.net |

| Sperm | Nanomolar and 10 µM | Enhanced phosphorylation of EGFR on tyr-845, involved in acrosome reaction | nih.govendocrine-abstracts.org |

| Human monocytes | 10-7 M | Appears to involve transactivation of EGFR | nih.gov |

| Human ADPKD cells | Physiological concentrations | Required for this compound-stimulated proliferation, part of EGFR-Src-B-Raf-MEK/ERK pathway | nih.gov |

| Human retinal cells | Physiological concentrations | Required for IL-1β-induced RGC survival | mdpi.com |

| Parotid gland epithelial cells | 1 mM | Not involved in ERK1/2 potentiation by this compound | physiology.org |

While EGFR transactivation is a significant pathway, some studies suggest that in certain contexts, such as the potentiation of ERK1/2 by this compound in parotid gland epithelial cells, EGFR transactivation may not be involved. physiology.org Additionally, in some cell types, EGFR autophosphorylation may not participate in certain this compound effects. tandfonline.com

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38 MAPK)

This compound activates various Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinases (ERK1/2) and p38 MAPK. utoledo.eduoup.comnih.govnih.goviiarjournals.orgnih.govfrontiersin.org Activation of these pathways is a downstream consequence of Src and EGFR activation in many cell types. utoledo.eduutoledo.edunih.govnih.gov

Specific findings on this compound's effects on MAPK pathways:

| Cell Type | This compound Concentration | Observed Effect on MAPK Pathways | Reference |

| Cardiac myocytes | Nontoxic concentrations | Activation of p42/44 MAPK (ERK1/2) | utoledo.eduphysiology.org |

| SH-SY5Y neuroblastoma cells | 1 or 10 µM | Concentration-dependent phosphorylation of Erk1/2 and p38 MAPK | nih.gov |

| AGS gastric cancer cells | 1.6 µM | Increased p-ERK1/2 and p-JNK, decreased p-p38 | iiarjournals.org |

| Arterial smooth muscle cells | Not specified | Activation of ERK1/2 | nih.gov |

| Human ADPKD cells | Physiological concentrations | Downstream activation of members of the MAPK pathway, including B-Raf-MEK-ERK | nih.gov |

| Parotid gland epithelial cells | 1 mM | Potentiates ERK1/2 phosphorylation by carbachol; involves Src and [Ca2+]i, but not EGFR transactivation or ROS generation. | physiology.org |

| Non-rodent cells | Not specified | Activation of p38 MAPK signaling | frontiersin.org |

| Rodent cells | Not specified | Activation of ERK 1/2 signaling pathway | frontiersin.org |

The specific MAPK pathways activated and the nature of the response can vary depending on the cell type and this compound concentration. iiarjournals.orgnih.govfrontiersin.org For instance, in AGS gastric cancer cells, this compound increased p-ERK1/2 but decreased p-p38. iiarjournals.org

Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3K)-Akt pathway is another key signaling cascade activated by this compound. frontiersin.orgoup.comnih.govspandidos-publications.comphysiology.orgnih.gov This pathway is known to play crucial roles in cell growth, survival, and metabolism. nih.gov this compound-induced activation of Akt is sensitive to PI3K inhibitors and, in some cases, Src inhibitors. physiology.org

Evidence for PI3K-Akt pathway activation by this compound:

| Cell Type | This compound Concentration | Observed Effect on PI3K-Akt Pathway | Reference |

| SH-SY5Y neuroblastoma cells | 1 or 10 µM | Concentration-dependent phosphorylation of Akt | nih.gov |

| AGS gastric cancer cells | 1.6 µM | Reduced levels of proteins associated with PI3K/AKT pathway, including PI3K and p-AKT | iiarjournals.org |

| Glioma U-87MG cells | 2.5 and 25 µmol/l | Depressed the phosphorylation of Akt and mTOR | spandidos-publications.com |

| Neonatal rat cardiac myocytes | Positive inotropic conc. | Activated Akt and phosphorylation of its substrates; activation sensitive to PI3K and Src inhibitors | physiology.org |

| Mouse heart | 10 µM for 4 min | PI3K IA but not IB activity significantly enhanced; activation blunted by PI3K inhibitor PI-103 | nih.gov |

| Renal epithelial cells | Low concentrations | Stimulates changes that trigger PI3K-AKT pathways | frontiersin.org |

It is important to note that the effect of this compound on the PI3K-Akt pathway can be cell-type specific and concentration-dependent. For example, while this compound activates Akt in cardiac myocytes and renal epithelial cells, it reduced p-AKT levels in AGS gastric cancer cells and depressed Akt phosphorylation in glioma cells. frontiersin.orgiiarjournals.orgspandidos-publications.comphysiology.org

This compound's Influence on Intracellular Ion Homeostasis and Secondary Signaling

Beyond its direct effects on protein kinases, this compound also influences intracellular ion homeostasis, particularly calcium dynamics, which in turn can act as a secondary messenger to modulate various cellular processes and signaling pathways. frontiersin.orgutoledo.edumdpi.comphysiology.org

Modulation of Intracellular Calcium Dynamics

This compound's classical mechanism involves inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular sodium concentration, which indirectly raises intracellular calcium concentration ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX). frontiersin.orgmdpi.comphysiology.org However, this compound also affects intracellular calcium dynamics through signaling pathways independent of significant ion pump inhibition, especially at lower concentrations. frontiersin.orgmdpi.complos.orgnih.gov

Effects of this compound on intracellular calcium:

| Cell Type | This compound Concentration | Observed Effect on Intracellular Calcium | Reference |

| SH-SY5Y neuroblastoma cells | 1 or 10 µM | Modest but significant elevation in cytosolic [Ca2+] | nih.gov |

| Rodent brain (in vitro studies) | High concentrations | Increased intracellular Ca2+ concentrations due to indirect stimulation of the reverse mode of the Na+/Ca2+ exchanger | frontiersin.org |

| Rodent brain (in vitro studies) | Low doses | Stimulated changes in Na+/K+-ATPase that trigger signaling complexes, increasing cAMP and InsPs, IP3 | frontiersin.org |

| Renal epithelial cells | Low doses | Inducer/trigger of regular, low-frequency [Ca2+]i oscillations; involves Na/K-ATPase/inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) signaling microdomain | mdpi.com |

| Smooth muscle cells | Micromolar concentrations | Induced Ca2+ flashes dependent on Src kinase activation | frontiersin.org |

| Sperm | Nanomolar and 10 µM | Stimulate Ca2+ influx | nih.govendocrine-abstracts.org |

| Parotid gland epithelial cells | 1 mM | Involvement of alterations in [Ca2+]i in ERK1/2 potentiation | physiology.org |

| Rat cardiac myocytes | Nontoxic concentrations | Raised both systolic and diastolic [Ca2+]i; signal-transducing function of Na+/K+-ATPase regulates these effects | physiology.org |

| Cytoplasm and subplasmalemmal microdomains (Mathematical model) | Not specified | Na+-K+-ATPase inhibition favors sarcoplasmic reticulum Ca2+ store loading; Src-mediated increases in IP3 production and IP3R sensitization favor store depletion | nih.gov |

This compound-mediated increases in intracellular calcium can influence the release of neurotransmitters and promote the activation of important cell signaling pathways involved in cellular homeostasis and function. frontiersin.org The effects on calcium dynamics can be complex, involving both direct and indirect mechanisms and potentially varying based on cellular localization of signaling components. nih.gov

Role of Na+/Ca2+ Exchanger (NCX) in this compound-Induced Ca2+ Signaling

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. frontiersin.orgpatsnap.com This elevated intracellular sodium concentration subsequently affects the Na+/Ca2+ exchanger (NCX), a membrane protein that typically extrudes calcium from the cell in exchange for sodium. frontiersin.orgpatsnap.com The altered sodium gradient reduces the efficiency of calcium extrusion by NCX, leading to an increase in intracellular calcium concentration ([Ca2+]i). frontiersin.orgpatsnap.com This increase in [Ca2+]i is a crucial second messenger in this compound-mediated signaling and contributes to various downstream effects, including cardiac inotropy and the activation of signaling pathways involved in cellular homeostasis and function. physiology.orgfrontiersin.orgahajournals.org Studies using NCX1 knockout mice have demonstrated the necessity of NCX1 for the positive inotropic effect of this compound and some of its signaling effects. physiology.orgnih.gov this compound can also modulate endothelial calcium signaling through mechanisms involving NCX, calcium release, and cation channel activation. physiology.org

Generation of Reactive Oxygen Species (ROS) as a Signaling Event

This compound-stimulated Na+/K+-ATPase signaling also increases the generation of reactive oxygen species (ROS), which function as second messengers. mdpi.comphysiology.orgmdpi.com This ROS production can be initiated through pathways involving the activation of Src kinase and Ras, which communicate with mitochondria. utoledo.edudiabetesjournals.org this compound-induced ROS generation has been observed in various cell types, including cardiac myocytes, A7r5 cells, and HeLa cells. diabetesjournals.org Pretreatment with antioxidants such as N-acetylcysteine (NAC) or vitamin E can neutralize the increase in ROS and prevent downstream signaling events activated by this compound, such as the activation of NF-κB. mdpi.comnih.govresearchgate.net ROS appears to be critical in initiating this compound-stimulated Na+/K+-ATPase/c-Src signaling. mdpi.comresearchgate.net

This compound's Modulation of Cellular Processes

This compound's influence on cellular processes is concentration-dependent and cell-type specific. At nanomolar concentrations, often considered within a physiological or hormonal range, this compound can activate signaling pathways that regulate various cellular functions. cellphysiolbiochem.comnih.govmdpi.comfrontiersin.orgmdpi.com Higher concentrations, while inhibiting the pump activity more profoundly, can lead to different or even opposing effects, including cytotoxicity. cellphysiolbiochem.comphysiology.org

Cell-Cell Adhesion and Junctional Integrity (e.g., Tight Junctions, Adherens Junctions)

This compound modulates cell-cell adhesion and junctional integrity, including tight junctions and adherens junctions. cellphysiolbiochem.commdpi.compnas.orgpnas.orgresearchgate.net At nanomolar concentrations, this compound can enhance intercellular contacts mediated by tight junctions and induce changes in adherens junctions by promoting increased expression of proteins like E-cadherin, β-catenin, and γ-catenin at the cell membrane. cellphysiolbiochem.comresearchgate.net It can also increase gap junctional intercellular communication (GJIC) by enhancing the expression and membrane distribution of connexins. mdpi.commdpi.compnas.orgkarger.com Conversely, high concentrations of this compound (e.g., 300 nM or greater) can increase the endocytosis and degradation of tight junction proteins, leading to the opening of tight junctions and cell detachment. cellphysiolbiochem.compnas.org This suggests a complex, concentration-dependent regulatory role of this compound on cell adhesion structures.

Regulation of Cell Migration

This compound has been shown to modulate cell migration, with effects varying depending on the cell type and concentration. frontiersin.orgphysiology.orgmdpi.comiiarjournals.orgplos.org In some cancer cells, this compound can inhibit cell migration and invasion, potentially through the inhibition of matrix metalloproteinase (MMP) signaling pathways and the reduction of proteins associated with pathways like PI3K/AKT and p38/MAPK. iiarjournals.org For example, this compound inhibited migration and invasion in human gastric cancer AGS cells in a dose-dependent manner. iiarjournals.org In contrast, studies in MDCK epithelial cells have shown that nanomolar this compound can accelerate collective cell migration and wound healing, an effect dependent on the activation of the cSrc-ERK1/2 signaling cascade and increased MMP-2 activity. physiology.orgnih.gov this compound can also affect cell migration by influencing proteins like p130cas and the nucleus-centrosome association. plos.org

Influence on Cell Proliferation and Growth Regulatory Pathways

This compound exhibits a dual effect on cell proliferation, which is often concentration-dependent and cell-type specific. mdpi.comdovepress.comauajournals.org At nanomolar concentrations, this compound can promote cell proliferation in certain cell types, such as human prostatic smooth muscle cells and some leukemia cells, often through the activation of pathways like MEK-p42/44 MAPK. auajournals.orgnih.gov This proliferative effect can be modest but significant. auajournals.org However, at higher concentrations, this compound typically inhibits cell proliferation and can induce apoptosis in various cancer cell lines, including breast cancer, melanoma, and small cell lung cancer cells. mdpi.comdovepress.comspandidos-publications.com This inhibition of proliferation and induction of apoptosis can involve the downregulation of anti-apoptotic proteins and the activation of caspase-dependent pathways. dovepress.comauajournals.org this compound's effect on cell growth is intrinsically linked to changes in the cellular amount of Na/K-ATPase, mediated partly through the PI3K/Akt/mTOR pathway. nih.govspandidos-publications.com

Impact on Gene Expression Profiles

This compound influences gene expression profiles, regulating the transcription of a number of genes, including those related to growth and the Na+/K+-ATPase subunits themselves. physiology.orgutoledo.edufrontiersin.org This regulation can occur through various signaling pathways activated by this compound, such as the Src kinase, Ras, and MAPK pathways. physiology.orgutoledo.edu this compound has been shown to regulate early response proto-oncogenes and growth-related genes. utoledo.edu For instance, this compound increased β1 subunit mRNA of the Na+/K+-ATPase in a dose- and time-dependent manner in neonatal rat cardiac myocytes, suggesting transcriptional regulation. utoledo.edu The effect on gene expression can be dependent on intracellular calcium and calmodulin, as well as the activation of specific kinase pathways. utoledo.edu

Modulation of Neurotransmission (e.g., Cholinergic, Noradrenergic, Glutamatergic)

This compound-mediated signal transduction has been shown to influence the release and activity of various neurotransmitters, including acetylcholine (B1216132), norepinephrine (B1679862), and glutamate (B1630785) frontiersin.orgnih.gov. The effects are complex and can depend on this compound concentration, the specific neuronal or glial cell type, and the experimental conditions frontiersin.orgjneurosci.org.

Cholinergic Neurotransmission:

Studies have demonstrated that this compound can enhance acetylcholine (ACh) release from cholinergic nerve endings frontiersin.orgresearchgate.net. This effect appears to be dose and time-dependent frontiersin.org. In some preparations, this compound-induced ACh release is dependent on extracellular calcium capes.gov.brnih.gov, while in others, it may occur independently of extracellular calcium, suggesting the involvement of intracellular calcium stores or other mechanisms frontiersin.orgnih.gov. For instance, research in guinea pig myenteric plexus indicated that extracellular Ca2+ is essential for this compound-induced ACh release, with N-type calcium channels playing a dominant role nih.gov. Conversely, studies on rat cerebrocortical synaptosomes suggested that this compound can increase ACh release without preceding increases in intracellular Ca2+ or Na+ content in the absence of extracellular calcium nih.gov. The potentiation of acetylcholine contractions by this compound in various tissues, such as frog rectus and rabbit duodenum, further supports its influence on cholinergic signaling researchgate.net. This compound's effect on acetylcholine release might also involve the modulation of the Na+/K+-ATPase's interaction with the vesicular acetylcholine transporter (VAChT), potentially by altering the proton gradient cas.cz.

Here is a summary of findings on this compound's effects on cholinergic neurotransmission:

| Preparation | This compound Concentration Range | Effect on ACh Release | Calcium Dependence | Key Findings | Source |

| SN56 cells | 2 x 10⁻⁶ M - 10⁻⁴ M | Enhanced | Calcium-dependent | Dose and time-dependent effect, not inhibited by TTX, suppressed by BAPTA-AM. | frontiersin.org |

| Rat cerebrocortical synaptosomes | 5 x 10⁻⁸ M - 5 x 10⁻⁴ M | Increased | Dependent on extracellular Ca²⁺ in its presence, but can occur without it. | Dose-dependent increase, also increased [Ca²⁺]i and ²²Na⁺ uptake. Effect without extracellular Ca²⁺ blocked by Mg²⁺. | frontiersin.orgnih.gov |

| Guinea pig myenteric plexus | Dose-dependent | Increased | Extracellular Ca²⁺ essential | N-type calcium channels play a dominant role. | nih.gov |

| Rat brain cortical slices | Not specified | Stimulated | Calcium-independent | Blocked by Lanthanum. | fapemig.br |

| Canine airway smooth muscle | 10⁻⁷ M - 10⁻⁶ M | Increased contractions | Not explicitly stated | Augmented electrical field stimulation-induced contractions. | tandfonline.com |

Noradrenergic Neurotransmission:

This compound has been shown to increase norepinephrine (NE) release frontiersin.orgnih.gov. Studies in primary cultures of sympathetic neurons indicated that this compound-induced NE release at concentrations causing significant Na+/K+-ATPase inhibition was independent of extracellular Ca2+ jneurosci.orgnih.gov. This release was inhibited by reducing extracellular Na+ and by norepinephrine uptake inhibitors like desipramine, suggesting a nonvesicular release mechanism likely mediated by the reversal of the Na+-dependent plasma membrane carrier due to increased intracellular Na+ jneurosci.orgnih.gov. In perfused rat and guinea pig hearts, this compound increased stimulation-induced NE overflow, although it decreased neuropeptide Y (NPY) overflow, suggesting a complex interaction with both exocytotic and nonexocytotic release mechanisms ahajournals.org. When neuronal catecholamine uptake was blocked, this compound enhanced both NE and NPY overflow, indicating an enhancement of exocytosis under these conditions ahajournals.org. This compound has also been reported to affect norepinephrine uptake; an endogenous this compound-like compound was found to decrease NE uptake in rat hypothalamus conicet.gov.ar.

Here is a summary of findings on this compound's effects on noradrenergic neurotransmission:

| Preparation | This compound Concentration | Effect on NE Release | Calcium Dependence | Key Findings | Source |

| Intact rat sympathetic neurons | Concentrations causing 80-90% Na,K-ATPase inhibition | Increased | Independent of extracellular Ca²⁺ | Inhibited by low extracellular Na⁺ and desipramine, suggesting carrier-mediated nonvesicular release. | jneurosci.orgnih.gov |

| Perfused rat and guinea pig hearts | Not specified | Increased overflow | Dual mechanism | Increased stimulation-induced overflow but decreased NPY overflow; enhanced exocytosis when uptake was blocked. | ahajournals.org |

| Human prostate tissues | Concentration-dependent | Increased | Extracellular Ca²⁺-dependent | Increased [³H]noradrenaline release, dependent on extracellular Ca²⁺ and increased with higher Na⁺ concentrations. | capes.gov.br |

| Rat hypothalamus | Equivalent to 400 µM this compound | Enhanced | Not specified | Endogenous this compound-like compound also decreased NE uptake. | conicet.gov.ar |

| Rat synaptosomes | Not specified | Increased | Calcium-independent | Similar effect to ischemia, mediated by changes in ionic homeostasis leading to transporter reversal. | ahajournals.orgahajournals.org |

Glutamatergic Neurotransmission:

This compound influences glutamatergic neurotransmission, the primary excitatory system in the brain frontiersin.orgresearchgate.net. This compound effects on intracellular Ca2+ can influence glutamate release frontiersin.org. High concentrations of this compound can lead to glutamate accumulation extracellularly, potentially causing excitotoxicity frontiersin.orgjneurosci.org. This is linked to the inhibition of Na+/K+-ATPase, which affects the ion gradients necessary for glutamate reuptake by transporters jneurosci.orgahajournals.org. Glutamate transporters (like GLAST and GLT-1) and Na,K-ATPase are found in the same macromolecular complexes and function together to regulate glutamatergic neurotransmission jneurosci.orgresearchgate.net. This compound can inhibit glutamate transporter activity in a dose-dependent manner in synaptosomes jneurosci.orgresearchgate.net. However, in cultured astrocytes, this compound showed a bimodal effect, stimulating glutamate transporter activity at 1 µM and inhibiting it at higher concentrations jneurosci.orgresearchgate.net. At nanomolar concentrations, this compound has been shown to reduce the calcium response to NMDA (N-methyl-D-aspartate) receptor activation, suggesting a modulatory interaction between Na,K-ATPase and NMDA receptors, which are essential for glutamatergic transmission and synaptic plasticity researchgate.netnih.gov. This reduction in NMDA-mediated calcium signal by nanomolar this compound appears to be specific and not due to receptor internalization or changes in Src phosphorylation nih.gov. Low concentrations of this compound can also augment glutamate-evoked calcium signals, an effect blocked by inhibitors of mGluR5 and the sodium/calcium exchanger but not by NMDA receptor inhibitors nih.gov.

Here is a summary of findings on this compound's effects on glutamatergic neurotransmission:

| Preparation | This compound Concentration | Effect on Glutamate Signaling | Key Findings | Source |

| Rodent brain (in vitro studies) | Various | Increased glutamatergic neurotransmission | Mediated through Ca²⁺ signaling. | frontiersin.orgnih.gov |

| Rat synaptosomes | Dose-dependent | Inhibition of glutamate transporter activity | Also inhibited Na,K-ATPase activity; transporter activity more sensitive to low this compound than pump activity. | jneurosci.orgresearchgate.net |

| Cultured astrocytes | 1 µM (stimulation), >1 µM (inhibition) | Bimodal effect on glutamate transporter activity | Stimulation at low concentration, inhibition at higher concentrations. | jneurosci.orgresearchgate.net |

| Cultured rat hippocampal neurons | Nanomolar | Reduces calcium response to NMDA; elicits long-term potentiation. | Suggests modulation of NMDA receptor activity via interaction with Na,K-ATPase. Effect is specific to NMDA-mediated calcium signal. | researchgate.netnih.gov |

| Cultured cerebellar granule cells | Not specified | Modulation of calcium entry and glutamate release. | Effect blocked by inhibitors of mGluR5 and the sodium/calcium exchanger. | nih.govscilit.com |

| Rat synaptosomes | Not specified | Increased glutamate release | Similar effect to ischemia, mediated by changes in ionic homeostasis leading to transporter reversal. | ahajournals.orgahajournals.org |

| Rat hippocampus (LPS-induced neuroinflammation model) | 1.8 µg/kg (low concentration) | Attenuates decrease in EAAT1 and EAAT2 expression caused by LPS; blocks LPS effect on transporters. | Suggests a neuroprotective effect by modulating glutamate transporters. | mdpi.com |

This compound's ability to modulate these different neurotransmitter systems highlights its complex role in neuronal function. Its interaction with the Na+/K+-ATPase, both through pump inhibition at higher concentrations and signaling pathway activation at lower concentrations, leads to diverse effects on neurotransmitter release and transporter activity frontiersin.orgnih.govjneurosci.orgnih.gov. These modulatory actions, particularly those observed at lower, potentially physiological, concentrations, suggest a role for this compound as an endogenous modulator of neuronal activity frontiersin.orgphysiology.org.

Physiological and Cellular Regulation by Endogenous Ouabain

Endogenous Ouabain as a Mammalian Steroid Hormone

The presence of an endogenous compound in mammalian tissues that mimics the activity of plant-derived cardiac glycosides, specifically inhibiting the Na+, K+-ATPase (sodium pump), has been a subject of extensive research. ahajournals.orgpnas.org Structural analysis has indicated that this endogenous substance is either this compound itself or a closely related isomer. ahajournals.orgpnas.org This discovery has elevated the compound to the status of a hormone in mammals. pnas.orgmdpi.com

Identification and Characterization in Mammalian Tissues

Endogenous this compound has been identified and characterized in various mammalian tissues and biological fluids, including the adrenal glands, hypothalamus, hypophysis, and plasma. frontiersin.orgnih.gov Early studies involving the extraction of Na+, K+-ATPase inhibitory activity from mammalian tissues provided the initial evidence for an endogenous digitalis-like compound. ahajournals.orgahajournals.org Techniques such as high-performance liquid chromatography (HPLC), radioimmunoassay, and radioenzymatic assays based on Na+, K+-ATPase inhibition have been instrumental in its detection and quantification. nih.gov Mass spectrometry and nuclear magnetic resonance analysis have further supported the identification of this endogenous substance as this compound or a structural isomer. ahajournals.orgnih.govpnas.org Studies have shown that the concentration of this compound-like compounds can vary between different tissues and physiological states, with higher levels observed in conditions like hypertension in certain rat strains. ahajournals.orgnih.gov

Biosynthetic Pathways and Molecular Precursors

While the complete biosynthetic pathway for endogenous this compound in mammals is still being fully elucidated, research suggests it involves steroid metabolic pathways. mdpi.comahajournals.orgnih.gov Cholesterol is considered a primary precursor, with subsequent steps involving enzymes such as 3β-hydroxysteroid dehydrogenase and cytochrome P450. mdpi.comahajournals.orgnih.gov Pregnenolone and progesterone (B1679170) are also considered important intermediate precursors in the synthesis of this compound-like compounds. mdpi.comfrontiersin.orgahajournals.orgnih.gov Studies using bioinformatics and genomic techniques have identified candidate genes encoding enzymes potentially involved in this pathway in mammalian tissues like the hypothalamus and adrenal glands. ahajournals.orgahajournals.org Although the adrenal glands are considered a main site of synthesis for circulating endogenous this compound, evidence also suggests local production in other tissues, such as the brain. mdpi.comfrontiersin.orgnih.gov

Regulatory Mechanisms of Endogenous this compound Secretion and Clearance

The secretion of endogenous this compound is influenced by various physiological and pharmacological stimuli. The adrenal cortex, particularly the zona glomerulosa and fasciculata, is considered a primary source of circulating EO, with its secretion potentially stimulated by factors like adrenocorticotropic hormone (ACTH), epinephrine, and angiotensin II. frontiersin.orgnih.gov Studies have shown that angiotensin II can stimulate the secretion of endogenous this compound from bovine adrenocortical cells, mediated via angiotensin type 2 receptors. ahajournals.orgahajournals.org However, some studies suggest that ACTH may not regulate endogenous this compound secretion in humans. nih.gov Atrial natriuretic peptide (ANP) has also been shown to inhibit basal EO secretion in human adrenocortical cells. plos.org

Renal clearance is considered a major determinant of plasma EO levels. nih.gov The excretion of cardiac glycosides, including this compound, in the kidney involves transporters such as the organic anion transporting polypeptide (SLCO4C1) at the basolateral membrane and P-glycoprotein (PGP) at the apical membrane of renal tubular cells. nih.govkuleuven.be Circulating levels of endogenous this compound in humans appear to be modulated by dietary salt intake and chronic volume status. researchgate.net

Role of Endogenous this compound in Cellular Homeostasis

Endogenous this compound plays a significant role in maintaining cellular homeostasis, primarily through its interaction with the Na+, K+-ATPase, which acts as both an ion transporter and a signal transducer. mdpi.comfrontiersin.orgfrontiersin.org

Fine-tuning of Intracellular Cation Gradients (e.g., Na+, K+, Ca2+)

The primary target of this compound is the Na+, K+-ATPase, an enzyme crucial for establishing and maintaining the transmembrane gradients of sodium (Na+) and potassium (K+). mdpi.comfrontiersin.org By inhibiting the Na+, K+-ATPase, this compound affects the active transport of these ions across the cell membrane. physiology.orgfrontiersin.org Low concentrations of this compound can cause a modest increase in intracellular Na+ concentration and a slight decrease in intracellular K+ concentration. physiology.orgnih.govahajournals.org

This alteration in the Na+ gradient indirectly influences intracellular calcium (Ca2+) levels, primarily through the Na+/Ca2+ exchanger (NCX). physiology.orgfrontiersin.orgahajournals.org A reduced Na+ gradient across the plasma membrane leads to decreased Ca2+ efflux or even Ca2+ influx via the NCX, resulting in a rise in intracellular Ca2+ concentration. physiology.orgnih.govfrontiersin.orgnih.gov This increase in intracellular Ca2+ can then affect various cellular processes. physiology.orgnih.gov Studies using ion-selective microelectrodes have demonstrated that this compound application leads to an increase in intracellular Na+ and Ca2+ activities and a decrease in intracellular K+ activity in various cell types. nih.govnih.gov

Here is a table summarizing the observed changes in intracellular ion activities upon this compound exposure:

| Ion | Effect of this compound | Reference |

| Na+ | Increase in intracellular activity | nih.govnih.gov |

| K+ | Decrease in intracellular activity | nih.govnih.gov |

| Ca2+ | Increase in intracellular activity | nih.govnih.gov |

This fine-tuning of intracellular cation gradients by endogenous this compound is critical for maintaining cell volume, pH, and the secondary transport of various substances. mdpi.com

Modulation of Receptor Function and Cellular Responsiveness

Beyond its direct effect on ion transport, this compound binding to the Na+, K+-ATPase can also activate intracellular signaling cascades, acting as a signal transducer independent of its ion transport function. mdpi.comfrontiersin.orgnih.govfrontiersin.org The Na+, K+-ATPase can function as a receptor for this compound, initiating complex downstream signaling pathways. mdpi.comfrontiersin.orgkarger.com These pathways can include the activation of Src kinase, mitogen-activated protein kinases (MAPK) like ERK1/2, and NF-κB. frontiersin.orgfrontiersin.orgkarger.comresearchgate.netkarger.com

This receptor function allows this compound to modulate the function of other cellular receptors and influence cellular responsiveness to various stimuli. For instance, this compound has been shown to modulate the functional interaction between Na+, K+-ATPase and the N-methyl-D-aspartate (NMDA) receptor, reducing the calcium response to NMDA in neurons. nih.govnih.gov This suggests a role for this compound in modulating glutamatergic transmission and synaptic plasticity. nih.gov

This compound also influences cell adhesion and communication by modulating proteins involved in cell junctions. It can affect tight junctions and enhance gap junctional intercellular communication, potentially by inducing the translocation of connexin proteins like connexin 43 to the plasma membrane. karger.comresearchgate.netkarger.com These effects are mediated through signaling pathways involving c-Src and ERK1/2. karger.comresearchgate.netkarger.com

Endogenous this compound and Redox Status

Binding of this compound to the Na⁺/K⁺-ATPase, particularly the α1 subunit, can initiate signaling cascades that lead to increased ROS production utoledo.eduscienceopen.comnih.govmdpi.comspiedigitallibrary.org. This process is often independent of significant changes in intracellular sodium and potassium concentrations, especially at lower, physiologically relevant concentrations of this compound utoledo.edunih.govmdpi.com. One key pathway involves the activation of Src kinase upon this compound binding to the Na⁺/K⁺-ATPase utoledo.eduscienceopen.comnih.gov. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK cascade utoledo.eduscienceopen.com. Ras activation, in turn, can contribute to increased intracellular calcium and the generation of mitochondrial ROS utoledo.eduscienceopen.commdpi.com. Additionally, the Na⁺/K⁺-ATPase/c-Src signaling cascade can regulate NADPH oxidase (NOX)-derived superoxide (B77818) generation scienceopen.com.

This relationship between this compound-stimulated Na⁺/K⁺-ATPase signaling and ROS generation appears to form a positive feedback loop, termed the "Na⁺/K⁺-ATPase-mediated oxidant amplification loop" scienceopen.comnih.govmdpi.comresearchgate.net. In this loop, activation of Na⁺/K⁺-ATPase signaling (either by this compound or ROS) generates more ROS, which can further activate the signaling pathway mdpi.com. This suggests a redox-sensitive nature of Na⁺/K⁺-ATPase signaling mdpi.comfrontiersin.org. A basal level of ROS may even be required to initiate this compound-stimulated Na⁺/K⁺-ATPase signaling mdpi.comfrontiersin.org.

Oxidative modifications can reversibly regulate both the enzymatic activity and signaling function of the Na⁺/K⁺-ATPase mdpi.com. Proteins interacting with the Na⁺/K⁺-ATPase in this signaling platform, such as c-Src and caveolin, are also redox-sensitive mdpi.com. Studies have shown that oxidative stress can activate Na⁺/K⁺-ATPase signaling, in addition to being a product of this pathway scienceopen.com. For instance, increasing ROS with glucose oxidase can activate Na⁺/K⁺-ATPase/c-Src signaling mdpi.commdpi.com. Pre-treatment with antioxidants has been shown to attenuate the effects of this compound on Na⁺/K⁺-ATPase signaling pathways nih.govfrontiersin.org.

The impact of endogenous this compound on redox status has been observed in various contexts. For example, studies in rats have shown that ionizing radiation (IR) increases serum concentrations of this compound and alters cellular redox status, decreasing lipid peroxidation mdpi.com. Chronic exogenous this compound administration in these rats prevented the IR-induced suppression of lipid peroxidation, suggesting a potential modulation of oxidative stress markers by this compound mdpi.com. In cultured cardiac myocytes, this compound has been shown to decrease the integral intensity of NAD(P)H fluorescence, indicating a change in metabolic oxidative state, and it decreased cell oxidation levels exponentially with rising concentrations nih.govspiedigitallibrary.org. This compound also stimulated mitochondrial NADH production in these cells nih.gov.

The Na⁺/K⁺-ATPase-mediated oxidant amplification loop has been implicated in oxidative stress-related disease states, including cardiovascular diseases and uremic cardiomyopathy scienceopen.comnih.govmdpi.com. Controlling this loop within a physiological range might help maintain beneficial ROS signaling and systemic redox status mdpi.com.

Research findings highlight the intricate interplay between endogenous this compound, Na⁺/K⁺-ATPase signaling, and cellular redox homeostasis. This relationship is crucial for understanding various physiological and pathophysiological processes.

Representative Data on this compound and Redox Markers

While specific quantitative data tables detailing the direct impact of endogenous this compound concentrations on various redox markers across different studies are complex and highly context-dependent (varying by cell type, species, experimental model, and specific marker measured), the following table illustrates conceptual findings based on the research, showing the direction of observed changes in certain redox-related parameters in response to this compound or conditions associated with altered endogenous this compound levels.

| Condition/Treatment | Observed Effect on Endogenous this compound Levels | Observed Effect on ROS Generation/Oxidative Stress Markers | Relevant Cell/Tissue/Model | Source |

| This compound treatment (low/signaling concentrations) | N/A (Exogenous application) | Increased ROS generation | Various cell types, cardiac myocytes, renal proximal tubules | utoledo.eduscienceopen.comnih.govmdpi.comspiedigitallibrary.orgfrontiersin.orgnih.gov |

| Ionizing Radiation (IR) | Increased serum this compound | Altered cellular redox status, decreased lipid peroxidation | Rat diaphragm muscle, serum | mdpi.com |

| Chronic exogenous this compound + IR | Dramatically elevated serum this compound | Lack of IR-induced suppression of lipid peroxidation | Rat diaphragm muscle, serum | mdpi.com |

| This compound treatment (various concentrations) | N/A (Exogenous application) | Decreased cell oxidation levels (measured by NAD(P)H fluorescence) | Living cardiomyocytes | nih.govspiedigitallibrary.org |

| Conditions associated with increased endogenous CTS | Elevated levels | Increased oxidative stress and cardiovascular remodeling | Rodents | mdpi.com |

Note: This table is a synthesis of findings and represents general trends observed in the cited research. Specific magnitudes of change are omitted due to variability across studies and the focus on illustrating the relationship.

Advanced Research Methodologies and Theoretical Approaches in Ouabain Studies

In Vitro Cellular Models for Ouabain Research

In vitro studies using cell culture systems are fundamental to understanding the direct effects of this compound on various cell types. These models allow for controlled environments to investigate cellular responses, signaling pathways, and ion dynamics upon this compound exposure.

Cell Culture Systems (e.g., Primary Cell Isolations, Immortalized Cell Lines)

Both primary cell isolations and immortalized cell lines are widely used in this compound research. Primary cells, isolated directly from tissues, offer a more physiologically relevant model, retaining many characteristics of the original tissue. Studies using primary rat renal epithelial cells and primary rat cardiac myocytes have demonstrated concentration-dependent effects of this compound on proliferation and signaling pathways. imrpress.combioscientifica.com Immortalized cell lines, such as Madin-Darby canine kidney (MDCK) epithelial cells, human prostate adenocarcinoma PC-3 cells, and the Sandoz Inbred Swiss Mouse (SIM) thioguanine-resistant this compound-resistant (STO) cell line, offer advantages in terms of reproducibility, ease of culture, and scalability for high-throughput experiments. nih.govnih.gov Immortalized cell lines have been utilized to study this compound's effects on cell viability, apoptosis, and as feeder layers in stem cell research. nih.govnih.gov

Specific Cell Types in this compound Studies (e.g., Cardiac Myocytes, Endothelial Cells, Epithelial Cells, Neurons, Cancer Cell Lines)

This compound research investigates a diverse array of specific cell types to understand its varied effects across different physiological systems.

Cardiac Myocytes: Studies on cardiac myocytes, often isolated from rodents, are crucial for understanding this compound's historical use as a cardiotonic steroid. Research using cultured adult rat ventricular myocytes has explored this compound's impact on intracellular calcium levels, sarcoplasmic reticulum function, and the induction of hypertrophic and cytotoxic effects. researchgate.net this compound's ability to increase intracellular calcium, indirectly via Na+/K+-ATPase inhibition and subsequent Na+/Ca2+ exchanger activity, is a key mechanism studied in these cells. researchgate.netnih.gov

Endothelial Cells: Endothelial cells, such as human umbilical cord endothelial cells (HUAEC), are used to investigate this compound's effects on vascular function and signaling. Low concentrations of this compound have been shown to induce proliferation in these cells, potentially mediated through pathways like the Ras/Raf/MEK/ERK cascade. imrpress.com this compound has also been shown to protect endothelial cells against apoptosis in some contexts. frontiersin.org

Epithelial Cells: Epithelial cells from various origins, including renal epithelial cells (e.g., MDCK cells, primary rat renal epithelial cells) and prostate epithelial cells, are extensively used to study this compound's influence on ion transport, cell growth, and signaling. imrpress.comnih.govnih.govphysiology.orgpnas.org Research in renal epithelial cells has highlighted this compound's role in inducing intracellular calcium oscillations and activating transcription factors like NF-κB. pnas.org Studies on Madin-Darby canine kidney (MDCK) epithelial cells have also investigated this compound-induced cell death. nih.gov this compound has also been shown to influence TRPV4 channels in MDCK cells. nih.gov

Neurons: Neuronal cells and preparations are utilized to study this compound's effects on neuronal excitability, neurotransmission, and viability. Studies using primary brain oligodendrocyte precursor cells, cortical, cerebellar, and hippocampal cell cultures, as well as immortalized neuronal cell lines like SN56 and SH-SY5Y, have explored this compound's impact on calcium signaling, neurotoxicity, and the expression of neurotrophic factors like BDNF. nih.govnih.govfrontiersin.org this compound can have both neurotoxic effects at high concentrations and potentially neuroprotective effects at lower concentrations. nih.gov

Cancer Cell Lines: this compound's potential as an anti-cancer agent is investigated using various cancer cell lines. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, including prostate adenocarcinoma cells and neuroblastoma cells, while protecting other cell types. nih.govfrontiersin.org The effect of this compound on cancer cell migration has also been a subject of study. nih.gov

Ex Vivo Tissue Preparations and Organ Systems

Ex vivo preparations allow for the study of this compound's effects on tissue-level function while maintaining some of the complexity of the in vivo environment.

Isolated Nerve Fiber Electrophysiology

Isolated nerve fibers, such as the myelinated sciatic nerve fibers of the mouse or nonmyelinated nerve fibers, are used to investigate this compound's impact on electrical activity and ion pump function. researchgate.netoup.com Electrophysiological techniques measure parameters like the compound action potential (nCAP) amplitude to assess nerve fiber function. researchgate.net Studies have shown that this compound, as a Na+/K+-ATPase inhibitor, can affect the ionic equilibrium and resting potential of nerve fibers. oup.com Research using isolated mouse sciatic nerves has quantified the neurotoxic effects of this compound by measuring the time required to inhibit the nCAP. researchgate.net

Organ Bath Studies

Organ bath studies involve suspending isolated tissues or organs, such as cardiac muscles (e.g., guinea pig papillary muscle, dog papillary muscles) or vascular smooth muscle (e.g., goat ruminal artery, canine coronary arteries), in a temperature-controlled bath with oxygenated buffer. researchgate.netbioline.org.brscielo.brtandfonline.com This setup allows for the measurement of mechanical responses, such as contractility or vascular tone, in response to this compound. These studies are valuable for assessing the direct effects of this compound on the contractile properties of muscle tissues and the vasoactivity of blood vessels. researchgate.netbioline.org.brscielo.brtandfonline.com For example, organ bath studies have been used to examine the inotropic effects of this compound on cardiac muscle and its interaction with other agents. researchgate.nettandfonline.com They have also been used to investigate the role of Na+/K+-ATPase in maintaining vascular tone and the effect of this compound on this process in isolated arteries. bioline.org.brscielo.br

Systems Biology and Computational Modeling

Mathematical Models of Cellular Signaling and Ion Dynamics

As detailed above, mathematical models are employed to simulate the effects of this compound on cellular processes, particularly focusing on calcium dynamics and signaling cascades initiated by NKA inhibition. These models help in predicting the consequences of this compound binding to different NKA isoforms and the subsequent downstream signaling events.

A study utilizing a mathematical model of Ca²⁺ trafficking explored how this compound influences Ca²⁺ signaling through various pathways. The model predicted that this compound can enhance agonist-evoked [Ca²⁺]cyt transients when its primary effect is to inhibit α2-isoform Na⁺ transport, thereby increasing Ca²⁺ loading into sarcoplasmic reticulum stores. nih.gov

Another application of mathematical modeling in the context of this compound involves understanding its interaction with the Na/K pump and how intracellular sodium concentration affects this interaction. Modeling the Na/K pump as a cyclic sequence of states with a single state having high affinity for this compound suggests that changes in intracellular sodium alone can significantly alter the apparent affinity of the pump for this compound. This indicates that intracellular sodium can reduce the apparent affinity by increasing the pump's turnover rate, thus increasing the availability of the high-affinity this compound binding conformation.

In Silico Simulations of this compound-Receptor Interactions

In silico simulations, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interaction between this compound and its receptor, the Na⁺-K⁺-ATPase, at an atomic level. These simulations provide insights into binding poses, stability of complexes, and relative binding affinities.

Molecular docking simulations have been performed to analyze the interaction between this compound and the Na⁺-K⁺-ATPase pump. researchgate.net These simulations aim to determine the potential binding sites and the strength of the interaction. For example, molecular docking has been used to check if this compound derivatives are robust inhibitors of the Na⁺-K⁺-ATPase pump. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often conducted to assess the stability of the receptor-ligand complexes over time. researchgate.netnih.gov MD simulations can determine the conformational properties of Na⁺-K⁺-ATPase-ouabain complexes and evaluate their structural integrity. researchgate.net

In the context of antiviral research, in silico data, including molecular docking and dynamics simulations, have been used to explore the potential interaction of this compound with viral proteins, such as those from the Zika virus (ZIKV). nih.gov Post-docking analysis showed that this compound interacts with the RdRp domain of the NS5 protein and binding site 5 of the NS3-Helicase of ZIKV. nih.gov MD simulations were then used to assess the stability of these protein-ouabain complexes and re-score relative binding affinity. nih.gov These simulations indicated conformational stability and favorable binding free energy of this compound at the binding sites of NS5-RdRp and NS3-helicase proteins, potentially related to its antiviral mechanism. nih.gov

In silico modeling has also been used to explore the structural determinants of the interaction between the α1 Na/K-ATPase and Src, suggesting how the conformational changes of the α1 Na/K-ATPase during its pumping cycle (E1 to E2 transition) might influence Src activation upon this compound binding. nih.gov

"-Omics" Approaches in this compound Research

"-Omics" technologies, such as proteomics and transcriptomics, provide high-throughput methods to study the global molecular changes induced by this compound treatment. These approaches can reveal widespread alterations in protein expression, phosphorylation, and gene expression, offering a comprehensive view of cellular responses.

Proteomics (e.g., Phosphoproteomics, Differential Protein Expression)

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Phosphoproteomics, a subset of proteomics, specifically focuses on protein phosphorylation, a crucial post-translational modification involved in cellular signaling.

Quantitative phosphoproteomic analysis has been employed to investigate the early downstream effects of this compound-induced intracellular calcium oscillations. nih.gov A global analysis of protein phosphorylation in COS-7 cells treated with this compound identified thousands of regulated phosphorylation events on numerous proteins. nih.gov These included proteins essential for initiating calcium oscillations, such as the inositol (B14025) trisphosphate receptor and stromal interaction molecule. nih.gov

Hierarchical clustering of phosphoproteomic data revealed that this compound triggers a structured phosphorylation response that is time-dependent and affects specific cellular processes like cell proliferation and cell-cell junctions. nih.gov The regulation of phosphorylation of several calcium and calmodulin-dependent protein kinases (CAMKs), including CAMK type II-γ (CAMK2G), was also identified. nih.gov Further research demonstrated that CAMK2G is a downstream effector of NKA in this compound-dependent protection from apoptosis. nih.gov

Proteomic analysis comparing this compound-treated cells with control cells has also been conducted to identify differentially expressed proteins. springernature.com Using techniques like two-dimensional gel electrophoresis followed by tandem mass spectrometry, researchers found that this compound treatment led to the overexpression of numerous soluble and membrane-bound proteins in vascular smooth muscle cells. springernature.com Mortalin (also known as GRP75 or PBP-74), a heat shock protein, was identified among the proteins showing the highest level of this compound-induced expression. springernature.com Studies showed that both mortalin RNA and protein levels are induced by this compound, and its overexpression can inhibit apoptosis. springernature.com

Interpreting quantitative phosphoproteomics data requires considering changes in both protein expression and phosphorylation, as differential phosphorylation events integrate both factors. nih.gov Parallel comparisons of protein expression and phosphorylation are crucial to distinguish truly differential phosphorylation from alterations in protein levels. nih.gov

Here is an example of how differential protein expression data might be presented, based on the findings regarding mortalin:

| Protein Name | Fold Change (this compound Treated / Control) | Significance (p-value) |

| Mortalin | > 1 (Overexpression) | Not specified in source |

| Other Proteins | Varied | Varied |

Note: The exact fold change and p-value for mortalin were not specified in the source, but the study indicated overexpression. springernature.com

Genomics and Transcriptomics (e.g., mRNA-seq, Gene Expression Profiling)

Genomics and transcriptomics provide insights into the genetic and transcriptional changes induced by this compound. Transcriptomics, in particular, focuses on the study of the complete set of RNA transcripts produced by the genome, allowing for the identification and quantification of gene expression levels. acobiom.comthermofisher.com

mRNA sequencing (mRNA-seq) is a high-throughput technique used to analyze and compare transcriptomes under different conditions. acobiom.comnih.govlexogen.com This method can identify differentially expressed transcripts without requiring prior knowledge of which genes are involved. thermofisher.com

mRNA-seq has been employed to investigate whether this compound, at nanomolar concentrations, causes transcriptional changes in cultured epithelial cells. nih.gov Studies using mRNA-seq on MDCK cell monolayers treated with this compound identified differentially expressed transcripts. nih.gov For instance, the transcript encoding MYO9A was found to be affected by this compound treatment, with a decrease in mRNA levels observed as early as 30 minutes and further reduced after 24 hours. nih.gov This effect diminished after 48 hours. nih.gov

Transcriptome profiling provides insights into gene expression during disease progression and alterations compared to healthy states. lexogen.com RNA-seq offers a comprehensive view of the transcriptome, enabling the sequencing and profiling of all RNA species and providing information about sequence variation and post-transcriptional modifications. acobiom.com It has a high dynamic range and sensitivity, allowing for the detection of rare transcripts. acobiom.com

Gene expression profiling measures which genes are being expressed in a cell at a given moment, typically by measuring mRNA levels. thermofisher.com This allows researchers to identify patterns of gene expression in response to stimuli like this compound. thermofisher.com

Here is a simplified representation of potential mRNA-seq data showing differential gene expression upon this compound treatment, based on the MYO9A finding:

| Gene Name | Condition | Average Relative Expression |

| MYO9A | Untreated | 1.0 |

| MYO9A | This compound (30 min) | < 1.0 |

| MYO9A | This compound (24 h) | << 1.0 |